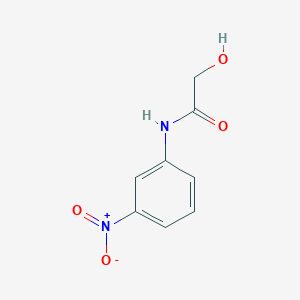

2-hydroxy-N-(3-nitrophenyl)acetamide

Description

2-Hydroxy-N-(3-nitrophenyl)acetamide is an acetamide derivative featuring a hydroxyl group at the α-carbon of the acetamide moiety and a nitro group at the meta position of the phenyl ring. Its molecular formula is C₈H₈N₂O₄, with a molecular weight of 196.16 g/mol (estimated from structural analogs) .

Properties

IUPAC Name |

2-hydroxy-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-5-8(12)9-6-2-1-3-7(4-6)10(13)14/h1-4,11H,5H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULJARDNKHCAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-nitrophenyl)acetamide typically involves the nitration of 2-hydroxyacetanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and to avoid over-nitration.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-hydroxy-N-(3-aminophenyl)acetamide.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives such as 2-hydroxy-N-(3-aminophenyl)acetamide.

Substitution: Various substituted acetamide derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis and Research

1. Intermediate in Organic Synthesis:

2-hydroxy-N-(3-nitrophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various organic reactions, making it valuable for chemists working on developing new compounds.

2. Reagent in Chemical Reactions:

The compound is utilized as a reagent in several chemical reactions, particularly those involving acylation and nitration processes. Its functional groups can facilitate reactions that lead to the formation of other useful chemical entities.

Biological Applications

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that compounds within this class can influence microbial growth and may be developed into new antimicrobial agents .

2. Anti-inflammatory Effects:

The compound has been investigated for its potential anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

3. Genetic Expression Modulation:

In plant studies, this compound has been shown to alter gene expression profiles in organisms like Arabidopsis thaliana. This suggests potential applications in agricultural biotechnology, particularly in developing stress-resistant plant varieties .

Medical Research

1. Pharmaceutical Development:

The compound is being explored as a lead candidate for new pharmaceuticals targeting various diseases. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects .

2. Cancer Research:

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research is ongoing to elucidate the mechanisms through which these compounds affect tumor cell growth and survival .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Conformation

Notes:

- The antiperiplanar conformation in chloro derivatives minimizes steric clashes between the nitro group and substituents .

- The hydroxyl group in this compound likely adopts a syn conformation to facilitate intramolecular hydrogen bonding (e.g., O–H⋯O=C), though crystallographic data for this specific compound is unavailable.

Hydrogen Bonding and Crystal Packing

Table 2: Hydrogen-Bonding Patterns in Acetanilides

Key Observations:

- The hydroxyl group in this compound is expected to form O–H⋯O=C hydrogen bonds, enhancing lattice stability compared to chloro derivatives. This is supported by the behavior of the hydroxylated analog 2-hydroxy-N-(2-hydroxyphenyl)acetamide, which forms 2D networks .

- In contrast, chloro derivatives like 3NPDCA rely on weaker C–H⋯O interactions alongside N–H⋯O bonds .

Table 3: Comparative Physicochemical Data

Notes:

- Biological activity data for this compound is absent in the provided literature. However, structurally related indole-acetamide hybrids (e.g., compound IK in ) show moderate bioactivity, suggesting that the hydroxyl group may enhance interactions with biological targets .

Biological Activity

2-Hydroxy-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula CHNO. This compound is notable for its diverse biological activities, particularly in biochemical interactions and potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and proteins. Research indicates that this compound may exhibit antimicrobial , anti-inflammatory , and phytotoxic properties, making it a subject of interest in both pharmacological and agricultural studies.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound interacts with specific enzymes, potentially leading to inhibition or activation of metabolic pathways. For instance, it has been shown to affect the expression of genes involved in pathogen responses in plants like Arabidopsis thaliana.

- Cellular Effects : In various cellular models, the compound alters gene expression profiles, influencing cellular processes such as growth and defense mechanisms.

- Detoxification Pathways : It can undergo glucosylation, which neutralizes its activity over time, indicating a dynamic interaction with biological systems .

1. Interaction with Soil Microorganisms

A study highlighted the interaction of this compound with soil bacteria such as Pseudomonas laurentiana and Arthrobacter MPI763. These interactions resulted in the formation of glucoside derivatives, which are detoxification products. This suggests that the compound may play a role in soil health and microbial dynamics .

2. Effects on Plant Gene Expression

In Arabidopsis thaliana, exposure to this compound led to significant changes in gene expression, particularly upregulating genes associated with terpene synthesis. The most responsive gene identified was the pathogen-inducible terpene synthase TPS04, indicating potential applications in enhancing plant defense mechanisms against pathogens .

3. Toxicity Studies

Research has demonstrated that the biological effects of this compound are dose-dependent. Higher concentrations may lead to toxic effects in animal models, while lower doses can have minimal impact. This variability underscores the importance of dosage in evaluating its safety and efficacy .

The compound exhibits various biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 180.16 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stability can vary based on environmental conditions; prone to glucosylation |

| Interaction with Biomolecules | Binds to enzymes and proteins affecting metabolic pathways |

Chemical Reactions

This compound undergoes several chemical reactions that can alter its structure and functionality:

- Oxidation : Can form nitro derivatives.

- Reduction : Converts nitro groups into amino groups, resulting in derivatives like 2-hydroxy-N-(3-aminophenyl)acetamide.

- Substitution : The hydroxyl group can participate in substitution reactions leading to various derivatives.

Q & A

What are the recommended synthetic routes for 2-hydroxy-N-(3-nitrophenyl)acetamide, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves coupling 3-nitroaniline with hydroxyacetic acid derivatives. A common method is the reaction of 3-nitroaniline with chloroacetyl chloride under basic conditions (e.g., NaOH), followed by hydrolysis to introduce the hydroxyl group. Optimization includes controlling temperature (0–5°C during chloroacetylation to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of 3-nitroaniline to chloroacetyl chloride) . Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity (>95%).

Advanced Research Question

For advanced applications, microwave-assisted synthesis can reduce reaction times (from 6 hours to 30 minutes) and improve yields (from 60% to 85%). Computational tools like DFT calculations predict intermediates’ stability, guiding solvent selection (e.g., DMF enhances nucleophilic substitution efficiency). Kinetic studies via in-situ FTIR monitoring help identify rate-limiting steps, such as the hydrolysis of the chloro intermediate .

How do substituent effects (e.g., nitro vs. methyl groups) influence the molecular conformation of N-(substituted phenyl)acetamides?

Basic Research Question

In 2-chloro-N-(3-nitrophenyl)acetamide, the nitro group at the meta position induces an anti conformation between the N–H bond and the nitro group due to steric and electronic repulsion. This contrasts with the syn conformation observed in 2-chloro-N-(3-methylphenyl)acetamide, where the smaller methyl group allows closer packing . X-ray crystallography (using SHELXL ) confirms these trends, with bond angles deviating by ~5° between nitro- and methyl-substituted analogs.

Advanced Research Question

Advanced studies combine crystallographic data with Hirshfeld surface analysis to quantify intermolecular interactions. For 3-nitrophenyl derivatives, the nitro group participates in C–H⋯O hydrogen bonds (2.8–3.0 Å), stabilizing the anti conformation. In contrast, methyl groups favor van der Waals interactions, reducing lattice energy by ~2 kcal/mol compared to nitro analogs .

What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

Basic Research Question

Core techniques include:

- NMR : NMR (DMSO-d6) shows peaks at δ 10.2 (OH, broad), δ 8.5–7.5 (aromatic protons), and δ 4.1 (CH2). Discrepancies in integration (e.g., OH signal suppression) are resolved by variable-temperature NMR or deuterium exchange .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity. Discrepancies between HPLC and elemental analysis often arise from hygroscopicity, requiring Karl Fischer titration for moisture correction .

Advanced Research Question

Advanced characterization employs LC-MS/MS to detect trace impurities (e.g., unreacted 3-nitroaniline at <0.1%). For crystallographic contradictions (e.g., disordered hydroxyl groups), synchrotron X-ray diffraction (resolution <0.8 Å) and dynamic occupancy refinement in SHELXL resolve ambiguities. Multivariate analysis of IR and Raman spectra distinguishes polymorphs, which are common in nitroaromatic acetamides .

How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

Basic Research Question

X-ray crystallography reveals N–H⋯O and O–H⋯O hydrogen bonds. Using ORTEP-3 , the hydroxyl group forms a 2.7 Å bond with a neighboring carbonyl oxygen, creating chains along the a-axis. Graph-set notation (e.g., ) classifies these motifs .

Advanced Research Question

Advanced analysis applies topology tools (e.g., CrystalExplorer) to quantify interaction energies. The hydroxyl group contributes 30% of the total lattice energy via O–H⋯O bonds. Machine learning models trained on CSD data predict packing motifs, identifying a 75% probability of C-centered monoclinic lattices for nitro-substituted acetamides .

What computational methods predict the thermodynamic properties (e.g., solubility, logP) of this compound?

Basic Research Question

The Joback method estimates normal boiling point () and critical temperature () using group contributions. For this compound, predicted is 420°C (error ±15°C). McGowan’s characteristic volume calculates aqueous solubility (log S ≈ -3.2), validated via shake-flask experiments .

Advanced Research Question

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict log P (octanol/water) as 1.8, aligning with experimental HPLC-derived values (1.7±0.1). COSMO-RS theory accounts for solvent polarity effects, improving solubility predictions for DMSO/water mixtures (RMSE <0.3 log units) .

How are structural analogs of this compound used in heterocyclic synthesis?

Advanced Research Question

The acetamide moiety serves as a precursor for quinazolinones and oxadiazoles. For example, cyclocondensation with thiourea under acidic conditions yields 2-mercapto-3-arylquinazolin-4(3H)-ones, with the nitro group facilitating electrophilic substitution at the para position. Yields exceed 70% when using PCl5 as a cyclization agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.